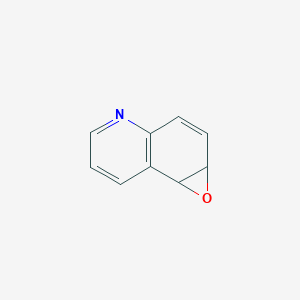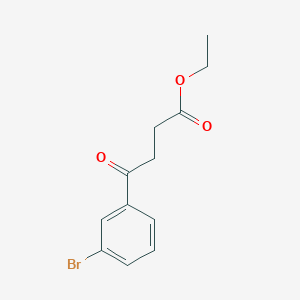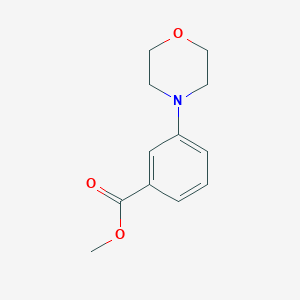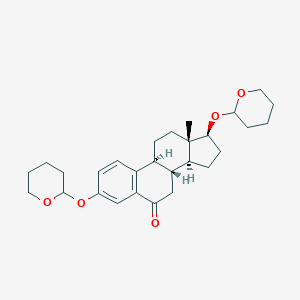
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Descripción general
Descripción
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of tetrahydropyranyl (THP) protecting groups at the 3 and 17beta positions and a keto group at the 6 position. It is primarily used in scientific research for its estrogenic properties and its ability to interact with estrogen receptors.
Aplicaciones Científicas De Investigación
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is used in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of protected estradiol derivatives.
Biology: Investigating the interaction of estrogenic compounds with estrogen receptors.
Medicine: Exploring potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the synthesis of other complex steroidal compounds.
Mecanismo De Acción
Target of Action
The primary targets of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene are the human estrogen receptors alpha and beta . These receptors are part of the nuclear receptor family of intracellular receptors and are activated by the hormone estrogen .
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements. The interaction with these elements influences the transcription of nearby genes, leading to changes in protein production .
Biochemical Pathways
The activation of estrogen receptors by this compound can affect several biochemical pathways. For instance, it can influence the expression of genes involved in cell growth and proliferation, apoptosis, and other cellular responses . The exact pathways affected can depend on the specific cell type and the presence of co-regulatory proteins .
Result of Action
The binding of this compound to estrogen receptors can result in a variety of cellular effects. For example, it can lead to changes in cell growth and proliferation, influence cell survival and apoptosis, and affect other cellular functions . The exact effects can depend on the specific cell type and the presence of other signaling molecules .
Análisis Bioquímico
Biochemical Properties
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene plays a significant role in biochemical reactions, particularly those involving estrogen receptors. This compound interacts with estrogen receptor alpha and estrogen receptor beta, exhibiting high binding affinity . These interactions are crucial for studying protein-protein interactions involving estrogen receptors and other estrogen-binding proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptors, this compound can modulate the expression of estrogen-responsive genes, thereby affecting cell proliferation, differentiation, and apoptosis . In breast cancer cells, such as MCF-7 cells, this compound has been shown to interact with estrogen receptors, leading to changes in gene expression and cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors. This compound binds to the ligand-binding domain of estrogen receptors, inducing conformational changes that facilitate the recruitment of coactivators or corepressors . These interactions result in the modulation of gene transcription, leading to changes in cellular function. Additionally, this compound can inhibit or activate specific enzymes involved in estrogen metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modulate estrogen receptor activity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruption of normal hormonal balance and adverse effects on reproductive tissues . Threshold effects and dose-response relationships are critical for understanding the safety and efficacy of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to estrogen metabolism. This compound interacts with enzymes such as cytochrome P450 enzymes, which are involved in the hydroxylation and oxidation of estrogens . These interactions can affect metabolic flux and the levels of estrogen metabolites, influencing the overall hormonal balance in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by estrogen transporters and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the bioavailability and tissue-specific effects of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus, where it interacts with estrogen receptors to modulate gene transcription . Additionally, this compound may localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol using tetrahydropyranyl groups
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The keto group at the 6 position can be reduced to a hydroxyl group.
Substitution: The tetrahydropyranyl protecting groups can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions, such as the use of hydrochloric acid (HCl), are often employed to remove the tetrahydropyranyl groups.
Major Products Formed
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Removal of tetrahydropyranyl groups to yield free hydroxyl groups at the 3 and 17beta positions.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, which lacks the tetrahydropyranyl protecting groups and the keto group at the 6 position.
3,17beta-Di(tetrahydropyranyloxy)-estradiol: Similar compound without the keto group at the 6 position.
6-keto-estradiol: Lacks the tetrahydropyranyl protecting groups but has the keto group at the 6 position.
Uniqueness
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is unique due to the combination of tetrahydropyranyl protecting groups and the keto group at the 6 position. This combination allows for specific interactions with estrogen receptors and provides a useful model for studying the reactivity and biological activity of protected estradiol derivatives .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFNUBGWDFYRL-XIOQBIFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471275 | |
| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-82-3 | |
| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


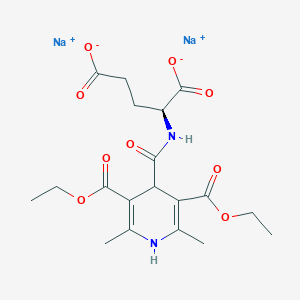
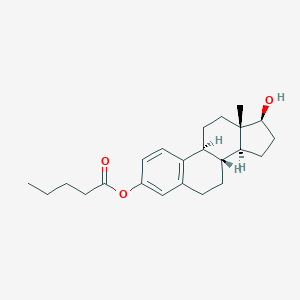
![[Ser25] Protein Kinase C (19-31)](/img/structure/B137793.png)
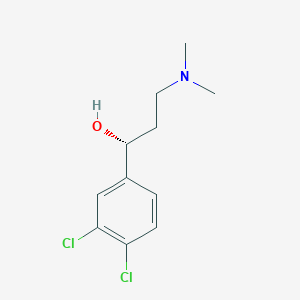
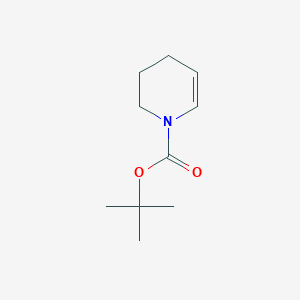
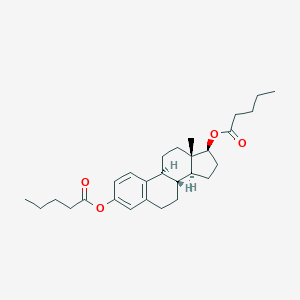
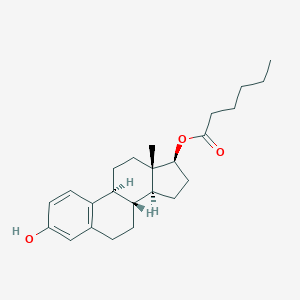
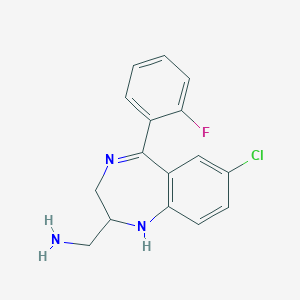
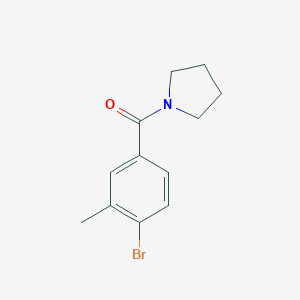
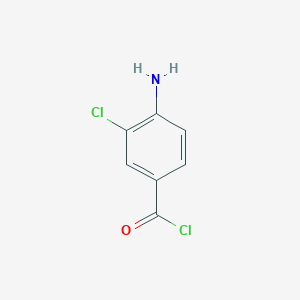
![3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B137819.png)
